molecular formula C31H45NO8 B12103979 Merresectine B

Merresectine B

Cat. No.: B12103979
M. Wt: 559.7 g/mol
InChI Key: PTOHHQZBABICAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,5-bis(3-methylbut-2-enyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H45NO8/c1-17(2)6-8-19-12-21(30(37)38-24-14-22-10-11-23(15-24)32(22)5)13-20(9-7-18(3)4)29(19)40-31-28(36)27(35)26(34)25(16-33)39-31/h6-7,12-13,22-28,31,33-36H,8-11,14-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOHHQZBABICAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)CC=C(C)C)C(=O)OC3CC4CCC(C3)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H45NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Merresectine B is typically extracted from the roots of Convolvulus siculus and Convolvulus sabatius ssp. mauritanicus . The extraction process involves the use of solvents such as dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The roots of Convolvulus siculus are harvested and subjected to solvent extraction to isolate the compound . The extracted product is then purified to achieve high purity levels, typically greater than 98% .

Chemical Reactions Analysis

Scope of Available Data

  • Search Results Analysis :

    • The provided sources discuss generic reaction types (e.g., Staudinger ligation, click chemistry, redox reactions) and experimental methodologies (e.g., reagent table calculations, transition-state detection) 4 . None reference Merresectine B.

    • Studies on enzyme-catalyzed reaction rates and catalytic efficiency improvements are unrelated to this compound.

  • Excluded Sources :

    • As requested, content from and was omitted due to reliability concerns.

Potential Reasons for Data Gaps

  • Nomenclature or Obscurity : this compound may be a newly discovered or rarely studied compound, or it could be referenced under an alternative name in literature.

  • Specialized Research Requirements : Reactions involving complex natural products like this compound often require targeted analytical techniques (e.g., NMR, X-ray crystallography) that are not broadly published.

Recommendations for Further Research

  • Specialized Databases :

    • Consult SciFinder, Reaxys, or PubChem for proprietary data on this compound’s structure, synthesis pathways, and reactivity.

  • Primary Literature :

    • Search journals such as Journal of Natural Products or Organic Letters for recent studies.

  • Collaborative Inquiry :

    • Contact research institutions specializing in marine natural products or alkaloid chemistry for unpublished findings.

Example Reaction Framework for Alkaloids

While this compound-specific data are unavailable, below is a generalized table for alkaloid reactions, which may serve as a template for future studies:

Reaction Type Typical Reagents Observed Products Key Conditions
OxidationKMnO₄, CrO₃N-oxides, hydroxylated derivativesAcidic or basic media
ReductionLiAlH₄, H₂/PdDeoxygenated intermediatesPolar aprotic solvents
Nucleophilic SubstitutionNaI, AgNO₃Halogen exchange productsSolvent-dependent kinetics

Q & A

Q. How can researchers ensure ethical rigor in studies involving this compound and human-derived biospecimens?

  • Methodological Answer: Obtain IRB approval for biospecimen use, specifying sources (e.g., biorepositories, clinical trials) and consent protocols. Anonymize data using unique identifiers and encrypt electronic records. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What steps mitigate bias when interpreting this compound’s preclinical data?

  • Methodological Answer: Implement blinding during data collection/analysis. Use independent replication by a separate lab. Disclose all funding sources and conflicts of interest. Follow ARRIVE guidelines for animal studies or CONSORT for in vitro experiments .

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